molecular formula C20H27N B3029516 N-Phenylbenzenamine, reaction product with diisobutylene CAS No. 68411-46-1

N-Phenylbenzenamine, reaction product with diisobutylene

Cat. No. B3029516
CAS RN: 68411-46-1
M. Wt: 281.4 g/mol
InChI Key: NRBLRTXFXBXILY-UHFFFAOYSA-N
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Description

Efficiency of n-butyllithium/m-diisopropenylbenzene Diadduct as an Initiator

The study conducted on the efficiency of n-butyllithium/m-diisopropenylbenzene diadduct as a dicarbanion initiator for synthesizing α,ω-hydroxyl terminated polybutadiene revealed that at 20°C, the diadduct predominantly forms, but at 0°C, the reaction is incomplete, leading to a variety of initiating species. The diadduct acted as a monoinitiator rather than a diinitiator during polymerization, but both carbon-lithium ends were reactive towards oxetane, forming the desired polybutadiene. This behavior was confirmed through various spectroscopic methods and hydroxyl titration, demonstrating the diadduct's effectiveness as an initiator despite one carbon-lithium end being inactive during polymerization .

Synthesis and Characterization of Nickel Dibromide Complexes

A series of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines and their nickel(II) dibromide complexes were synthesized and characterized. The molecular structures of these complexes, determined by single-crystal X-ray diffraction, exhibited a distorted-pyramidal geometry at nickel. These nickel(II) procatalysts showed very high activity for ethylene polymerization, with activities reaching up to 107 g of PE (mol of Ni)⁻¹ h⁻¹, indicating their potential for industrial applications .

Sonogashira Coupling on Gold Surfaces

The Sonogashira coupling of phenylacetylene with iodobenzene on Au(111) surfaces under vacuum conditions was investigated. The study found that the reaction yielded biphenyl, diphenyldiacetylene, and diphenylacetylene, with the latter being the result of the Sonogashira cross-coupling. The reaction required well-defined adsorption sites and was shown to be an intrinsic property of extended, metallic pure gold surfaces. The findings have implications for the understanding of the mechanism of Sonogashira coupling and its application in synthetic organic chemistry .

Influence of Substituent Groups on Nuclear Reactivity

The study on the influence of substituent groups on nuclear reactivity in the formation of substituted biphenyls involved the decomposition of N-Nitrosoacet(anilide-14C) in mixtures of benzene with nitrobenzene or anisole. The analysis of the reaction products allowed for the calculation of partial rate factors for phenylation, providing insights into the reactivity patterns of these compounds and the effects of substituent groups on the formation of biphenyl derivatives .

Thermal Cyclization of N-[2-(2-propenyl)-1-naphthyl] Ketenimines

The thermal treatment of N-(2-propenyl)-1-naphthylamines led to aza-Claisen rearranged products and benz[g]indoles through an intramolecular hydroamination reaction. Further conversion of these products and subsequent heating in boiling toluene induced cyclization via an intramolecular Diels–Alder reaction to afford dibenz[b,h]acridines or via [1,5] hydrogen migration to give benzo[h]quinolines. These findings contribute to the understanding of the thermal behavior of ketenimines and the synthesis of complex heterocyclic compounds .

Scientific Research Applications

Advanced Oxidation Processes (AOPs) in Water Treatment

The advanced oxidation processes are a focal point in the field of water treatment, specifically in the degradation of resistant compounds like acetaminophen (ACT). This review details the by-products, biotoxicity, and degradation pathways of ACT in AOPs. It emphasizes the use of the Fukui function in predicting reactive sites within the ACT molecule and highlights the environmental risks associated with the release of toxic by-products. The study contributes to enhancing the degradation efficiency of ACT in AOP systems (Qutob et al., 2022).

Catalysis and Organic Synthesis

The review centers on metal-catalyzed C-H bond functionalization reactions, a crucial aspect of biomimetic studies and organic synthesis. It specifically focuses on metalloporphyrin-catalyzed functionalizations, including hydroxylation, amination, and carbenoid insertion, discussing the achievements in this domain post-2000. The review provides insights into the selectivity and turnover numbers of these reactions, and the involvement of metal-oxo, -imido, and -carbene complexes, thus offering a comprehensive understanding of the reactivity of these species towards saturated C-H bonds (Che et al., 2011).

Environmental Impact of Parabens

Parabens, widely used as preservatives, are highlighted for their ubiquity in water environments and potential as weak endocrine disrupters. Despite effective wastewater treatments, parabens persist in effluents, surface water, and sediments, necessitating a review of their occurrence, fate, and behavior in aquatic environments. This review emphasizes the need for further study into the toxicity of chlorinated paraben by-products, shedding light on the environmental footprint of these widely used chemicals (Haman et al., 2015).

properties

IUPAC Name

N-phenylaniline;2,4,4-trimethylpent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.C8H16/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(3,4)5/h1-10,13H;1,6H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBLRTXFXBXILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(C)C.C1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Liquid; [EPA ChAMP: Submissions - Robust Summaries] Brown powder with a mild amine odor; [R.T. Vanderbilt MSDS]
Record name Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene
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Vapor Pressure

0.00002 [mmHg]
Record name Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12136
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-phenylaniline;2,4,4-trimethylpent-1-ene

CAS RN

68411-46-1
Record name Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene
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Record name Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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